Sulfonium, dimethyl-2-propenyl-
Description
Overview of Sulfonium (B1226848) Chemistry
Sulfonium salts are typically synthesized through the alkylation of thioethers with alkyl halides. mdpi.com For instance, dimethyl sulfide (B99878) can react with an alkyl halide to form a trialkylsulfonium salt. These compounds are generally crystalline solids and serve as precursors to a variety of other important organosulfur compounds, most notably sulfur ylides. mdpi.com
The reactivity of sulfonium salts is dominated by two main pathways: their use as alkylating agents and their conversion to sulfur ylides. The latter are zwitterionic species where a carbanion is adjacent to the positively charged sulfur atom. These ylides are powerful nucleophiles and are instrumental in the formation of new carbon-carbon bonds, particularly in the synthesis of small rings like epoxides and cyclopropanes. dntb.gov.ua
Historical Context of Sulfonium Ylides in Organic Synthesis
The chemistry of sulfur ylides first came to prominence in the mid-20th century. A pivotal moment was the development of the Johnson-Corey-Chaykovsky reaction, which utilizes sulfonium ylides for the synthesis of epoxides from aldehydes and ketones. libretexts.org This reaction provided a valuable alternative to the Wittig reaction, often yielding different stereochemical outcomes. The discovery highlighted the synthetic potential of sulfur ylides and spurred further research into their reactivity and applications. Over the years, the use of chiral sulfonium salts has enabled the development of asymmetric versions of these reactions, providing access to enantiomerically enriched products. dntb.gov.ua
Specific Significance of Allylic Sulfonium Structures
The presence of an allyl group (2-propenyl group) attached to the sulfur atom in a sulfonium salt, as in dimethyl-2-propenyl-sulfonium, introduces unique reactivity patterns. The allylic C-H bonds are acidic and can be deprotonated to form an allylic sulfonium ylide. This ylide is a versatile intermediate that can undergo a variety of transformations, most notably sigmatropic rearrangements.
The most prominent of these is the guidechem.commdpi.com-sigmatropic rearrangement, a thermally or photochemically induced pericyclic reaction. mdpi.comguidechem.com In this process, the ylide rearranges to form a new carbon-carbon bond, leading to the synthesis of homoallylic sulfides. This rearrangement is highly stereoselective, making it a powerful tool in the construction of complex molecules with defined stereochemistry. mdpi.com
Another important reaction of certain allylic sulfonium ylides is the Sommelet-Hauser rearrangement. guidechem.com This reaction typically involves a benzylic sulfonium salt but can be conceptually extended to other allylic systems. It proceeds through a guidechem.commdpi.com-sigmatropic rearrangement to yield a substituted product. guidechem.com
Detailed Research Findings
While specific research exclusively focused on dimethyl-2-propenyl-sulfonium is not extensively documented in publicly available literature, its chemistry can be reliably inferred from the well-established principles of allylic sulfonium salt reactivity. The synthesis would typically involve the reaction of dimethyl sulfide with allyl bromide.
Table 1: Representative Synthesis of an Allylic Sulfonium Salt
| Reactants | Product | Conditions |
| Dimethyl sulfide, Allyl bromide | Dimethyl-2-propenyl-sulfonium bromide | Typically in a polar aprotic solvent |
The resulting dimethyl-2-propenyl-sulfonium salt would serve as a precursor to the corresponding ylide upon treatment with a strong base. The reactivity of this ylide is of significant interest.
Table 2: Key Reactions of Allylic Sulfonium Ylides
| Reaction Type | Intermediate | Product Type | Significance |
| guidechem.commdpi.com-Sigmatropic Rearrangement | Allylic sulfonium ylide | Homoallylic sulfide | Stereoselective C-C bond formation mdpi.com |
| Sommelet-Hauser Rearrangement | Allylic sulfonium ylide | Substituted amine/sulfide | Rearrangement with ring substitution guidechem.com |
| Johnson-Corey-Chaykovsky Reaction | Sulfonium ylide | Epoxide | Formation of three-membered rings libretexts.org |
Structure
3D Structure
Properties
IUPAC Name |
dimethyl(prop-2-enyl)sulfanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11S/c1-4-5-6(2)3/h4H,1,5H2,2-3H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPMGZHSQLYLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450029 | |
| Record name | Sulfonium, dimethyl-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44398-00-7 | |
| Record name | Sulfonium, dimethyl-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Allyldimethylsulfonium Species
Preparation of Allyldimethylsulfonium Salts
The synthesis of allyldimethylsulfonium salts, the stable cationic precursors, can be achieved through several distinct and effective methodologies. These routes include the direct alkylation of sulfides, transformations involving sulfoxides and organometallic reagents, and rearrangements of activated sulfoxides.
SN2 Alkylation of Sulfides
The most direct and fundamental method for the preparation of allyldimethylsulfonium salts is the SN2 alkylation of dimethyl sulfide (B99878). In this reaction, the sulfur atom of dimethyl sulfide acts as a nucleophile, attacking the electrophilic carbon of an allyl halide (e.g., allyl bromide or allyl chloride). This single-step process forms a new carbon-sulfur bond, resulting in the desired allyldimethylsulfonium salt.
The reaction is analogous to the well-established formation of phosphonium (B103445) salts from trialkyl phosphines and alkyl halides. libretexts.org Due to the SN2 mechanism, primary halides like allyl halides are excellent substrates, leading to high yields of the corresponding sulfonium (B1226848) salt. The choice of solvent and temperature can be optimized to ensure efficient conversion.
Table 1: Representative SN2 Alkylation Reaction
| Nucleophile | Electrophile | Product |
|---|
Routes from Sulfoxides and Grignard Reagents
An alternative pathway to allyldimethylsulfonium salts involves the reaction of a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), with an allyl-containing organometallic compound, typically an allyl Grignard reagent. The synthesis of the requisite allyl Grignard reagent is itself a well-defined process, achieved by reacting an allyl halide with metallic magnesium in an ethereal solvent like THF. google.com
In this approach, the sulfoxide is first activated, often by O-alkylation. The subsequent reaction with the Grignard reagent proceeds with the displacement of the oxygen-based group, leading to the formation of the sulfonium salt. This method provides a versatile entry to sulfonium salts that may be difficult to obtain through direct alkylation.
Interrupted Pummerer Reaction Pathways
A more intricate and powerful method for generating sulfonium salts is the interrupted Pummerer reaction. bath.ac.uk The classical Pummerer reaction involves the rearrangement of a sulfoxide with an activating agent like acetic anhydride (B1165640) to form an α-acyloxy thioether. bath.ac.uk However, if a sufficiently nucleophilic species is present, it can intercept a key cationic intermediate before the rearrangement is complete. bath.ac.uk
In this "interrupted" pathway, the sulfoxide is activated by an agent such as triflic anhydride, forming a highly electrophilic sulfur species. bath.ac.uk This intermediate, instead of undergoing deprotonation at the α-carbon, is trapped by a nucleophile—in this context, an allyl source like allyltrimethylsilane (B147118) or another suitable allyl nucleophile. This nucleophilic attack on the sulfur atom generates the stable allyldimethylsulfonium salt. nih.govrsc.org This strategy has been successfully employed to create a variety of aryl and heterocyclic sulfonium salts and is applicable to the synthesis of alkenyl sulfonium species. bath.ac.uknih.govrsc.org
Table 2: General Mechanism of the Interrupted Pummerer Reaction
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | Sulfoxide, Activating Agent (e.g., Ac₂O, Tf₂O) | Activated Sulfoxide Intermediate | Electrophilic activation of the sulfoxide oxygen. bath.ac.uk |
Generation of Allyldimethylsulfonium Ylides
Allyldimethylsulfonium ylides are highly reactive, neutral species with adjacent positive and negative charges. They are typically generated in situ from their corresponding sulfonium salt precursors for immediate use in subsequent chemical transformations.
Base-Mediated Deprotonation Strategies
The most common method for generating a sulfur ylide is the deprotonation of the corresponding sulfonium salt at the carbon adjacent to the positively charged sulfur atom. The acidity of the α-protons on the allyldimethylsulfonium salt is significantly increased due to the adjacent positive charge, facilitating their removal by a base.
The choice of base is critical and depends on the stability of the resulting ylide. For simple alkyl-substituted sulfonium salts, a very strong base is required. Bases such as n-butyllithium (BuLi), sodium amide (NaNH₂), or sodium hydride (NaH) are often employed. libretexts.orgyoutube.com The deprotonation is typically carried out in an anhydrous aprotic solvent at low temperatures to prevent unwanted side reactions. The resulting allyldimethylsulfonium ylide is a potent nucleophile and is used directly in reactions like epoxidations and cyclopropanations.
Photochemical and Photocatalytic Ylide Generation
In recent years, photochemical methods have emerged as a powerful alternative for generating reactive intermediates like sulfur ylides under mild conditions. researchgate.netresearchgate.net These light-mediated transformations offer unique reaction pathways that are often inaccessible through traditional thermal methods. researchgate.neteurekaselect.com
The photochemical generation of sulfur ylides can occur through several mechanisms. One approach involves the photochemical or photocatalytic activation of a suitable precursor, which then reacts to form the ylide. researchgate.netresearchgate.net For instance, the coupling of a carbene, generated photolytically from a diazo compound, with an allyl sulfide can produce a sulfonium ylide. researchgate.net These methods expand the utility of sulfur ylides in modern organic synthesis by enabling their formation and reaction under controlled, light-induced conditions. researchgate.neteurekaselect.com The reactivity of the photochemically generated ylide can be harnessed for various synthetic applications, including the construction of complex molecular frameworks. researchgate.netrsc.org
3 Metal Carbene Transfer from Diazo Compounds
The reaction proceeds through a distinct, stepwise mechanism. Initially, the transition metal catalyst reacts with the diazo compound, such as ethyl diazoacetate (EDA), to extrude dinitrogen gas (N₂) and form a highly reactive metal-carbene intermediate. This electrophilic carbene species is then intercepted by the nucleophilic sulfur atom of the allyl sulfide (e.g., allyl methyl sulfide). This attack results in the formation of a key intermediate: a sulfur ylide. nih.govrochester.edu In the context of this specific synthesis, the intermediate is a dimethyl-2-propenylsulfonium ylide.
This sulfonium ylide is generally unstable and readily undergoes a spontaneous, concerted pericyclic reaction known as a wikipedia.orgnih.gov-sigmatropic rearrangement. nih.govrochester.edu This rearrangement is the stereochemical-determining step, transferring the chirality from the sulfur atom of the ylide to a newly formed carbon-carbon bond in the final product. nih.gov The result of this rearrangement is a homoallylic sulfide, which is a structurally isomerized product where the carbene moiety has been inserted between the sulfur and the original allyl group.
Rhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are particularly effective catalysts for this transformation, often requiring only catalytic amounts to achieve high yields under mild conditions. rsc.org Copper-based catalysts, like copper(II) acetylacetonate (B107027) (Cu(acac)₂), are also widely employed. rochester.edu The choice of catalyst and the specific structure of the diazo compound can influence the efficiency and selectivity of the reaction.
The versatility of the Doyle-Kirmse reaction has been demonstrated with a variety of substituted allyl sulfides and diazo compounds. While specific data on allyl methyl sulfide is representative of the broader class, research has extensively covered reactions with structurally similar substrates. For instance, reactions involving aryl and other alkyl-substituted allylic sulfides proceed with high efficiency.
The following table summarizes representative findings for the copper-catalyzed Doyle-Kirmse reaction, illustrating the general conditions and outcomes for reactions of this type.
| Entry | Allyl Sulfide Substrate | Diazo Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Allyl phenyl sulfide | Ethyl diazoacetate (EDA) | Cu(acac)₂ (5 mol%) | DCM | 40 | >95 | rochester.edu |
| 2 | Allyl benzyl (B1604629) sulfide | Ethyl diazoacetate (EDA) | Cu(acac)₂ (5 mol%) | DCM | 40 | 85 | rochester.edu |
| 3 | Cinnamyl methyl sulfide | Ethyl diazoacetate (EDA) | Cu(acac)₂ (5 mol%) | DCM | 40 | 81 | rochester.edu |
| 4 | Allyl iodide | Ethyl diazoacetate (EDA) | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 91 | wikipedia.org |
Mechanistic Investigations of Allyldimethylsulfonium Reactivity
Reactions Involving Allyldimethylsulfonium Ylide Addition
Allyldimethylsulfonium ylide, generated in situ from its corresponding sulfonium (B1226848) salt, is a potent nucleophile. Its reactions with various electrophiles, particularly those containing pi systems, initiate cascades that lead to the formation of cyclic structures. The mechanism typically begins with the nucleophilic addition of the ylide's carbanion to an electrophilic center.
A common mechanistic feature in the reactions of sulfonium ylides is the initial formation of a zwitterionic intermediate known as a betaine (B1666868). mdpi.comorganic-chemistry.org This occurs when the nucleophilic carbon of the ylide attacks an electrophile, such as the carbon atom of a carbonyl group or an activated double bond. organic-chemistry.orglibretexts.org The resulting intermediate is characterized by a positive charge on the sulfur atom and a negative charge elsewhere in the molecule, typically on an oxygen or carbon atom. mdpi.comorganic-chemistry.org
The formation of this betaine is a crucial step that dictates the final outcome of the reaction. mdpi.com For instance, in the reaction with carbonyl compounds, the nucleophilic ylide adds to the carbonyl carbon, generating a betaine with an alkoxide ion. organic-chemistry.org This intermediate is not typically isolated but proceeds rapidly to the next step of the reaction sequence. The stability and subsequent reaction pathway of the betaine are influenced by factors such as the substituents on the ylide and the electrophile, as well as the reaction conditions. The reaction of the Corey-Chaykovsky reagent with enones, for example, involves a 1,4-addition to form the betaine intermediate, which then leads to cyclopropane (B1198618) formation. organic-chemistry.org
Following the formation of the zwitterionic betaine, the most common pathway is an intramolecular nucleophilic attack, leading to the formation of a three-membered ring and the expulsion of a neutral sulfide (B99878) molecule. mdpi.comorganic-chemistry.org This process is a hallmark of sulfonium ylide chemistry, providing a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes.
Epoxidation: When the electrophile is an aldehyde or ketone, the betaine intermediate contains an alkoxide. This oxygen anion acts as an intramolecular nucleophile, attacking the carbon atom that bears the sulfonium group. This ring-closing displacement reaction forms an epoxide and dimethyl sulfide. This transformation is widely known as the Corey-Chaykovsky reaction. organic-chemistry.org
Aziridination: In a similar fashion, when the electrophile is an imine, the resulting betaine possesses a nitrogen anion. Intramolecular cyclization then furnishes an aziridine. mdpi.comorganic-chemistry.org
Cyclopropanation: The reaction of sulfur ylides with α,β-unsaturated carbonyl compounds (enones) proceeds via a conjugate (1,4-) addition to form an enolate betaine intermediate. Subsequent intramolecular 1,3-elimination results in the formation of a cyclopropane ring. organic-chemistry.org Allylic sulfonium ylides can react with α,β-unsaturated esters, ketones, and nitriles to yield vinylcyclopropanes with high selectivity. nih.gov
The reactivity of sulfonium ylides extends to formal cycloaddition reactions, where the ylide contributes one or more atoms to a new ring system. These reactions also typically proceed through a stepwise mechanism involving a betaine intermediate rather than a concerted pericyclic pathway. mdpi.com
[2+1] Cycloadditions: The formation of three-membered rings as described above can be viewed as a formal [2+1] cycloaddition, where the two atoms of the electrophile's double bond (C=O, C=N, C=C) react with the single ylidic carbon. mdpi.com
[4+1] Cycloadditions: More complex cycloadditions are also possible. In these reactions, the sulfonium ylide can react with a 1,3-diene or a similar four-atom system. The mechanistic pathway generally involves the initial nucleophilic attack of the ylide on one end of the conjugated system to form a betaine, followed by a cyclization step to furnish a five-membered ring. mdpi.com
Other Cycloadditions: The versatility of sulfur ylides is further demonstrated in more complex cycloaddition scenarios. For instance, a copper-catalyzed formal [4+2] cycloaddition has been reported between enol-substituted carbonyl ylides and sulfur ylides, leading to multifunctionalized indolizidinones. nih.gov Furthermore, thiocarbonyl ylides are known to participate in 1,3-dipolar cycloadditions. baranlab.org
Table 1: Cycloaddition Reactions Involving Sulfonium Ylides
| Cycloaddition Type | Electrophile | Intermediate | Product | Ref |
| Formal [2+1] | Aldehyde/Ketone | Betaine | Epoxide | mdpi.com, organic-chemistry.org |
| Formal [2+1] | Imine | Betaine | Aziridine | mdpi.com, organic-chemistry.org |
| Formal [2+1] | α,β-Unsaturated Ketone | Betaine | Cyclopropane | organic-chemistry.org |
| Formal [4+2] | Enoldiazoimide | Carbonyl Ylide/Sulfur Ylide | Indolizidinone | nih.gov |
| 1,3-Dipolar | Various | Thiocarbonyl Ylide | Heterocycles | baranlab.org |
Sulfonium-Mediated Rearrangement Processes
Allylic sulfonium salts and their corresponding ylides are prone to sigmatropic rearrangements, which are pericyclic reactions involving the migration of a sigma bond across a pi-electron system. wikipedia.org These concerted reactions are powerful tools for stereoselective bond formation and increasing molecular complexity. bohrium.comnih.gov
The researchgate.netnih.gov-sigmatropic rearrangement is a characteristic and synthetically valuable reaction of allylic sulfonium ylides. bohrium.com This process involves a five-membered, cyclic transition state and results in the formation of a new carbon-carbon bond and a homoallylic sulfide. The reaction is defined as a researchgate.netnih.gov shift because the bond between the original sulfur (atom 1) and the ylidic carbon (atom 2) is broken, and a new bond is formed between the ylidic carbon (atom 2) and the terminal carbon of the allyl group (atom 3 of the pi system). wikipedia.org
This rearrangement can offer high stereoselectivity, with a strong preference for the formation of the E-alkene product. wikipedia.org The stereochemistry of the newly formed C-C bond can often be predicted based on the geometry of the five-membered ring transition state. wikipedia.org An example includes the rearrangement of a sulfur ylide to a cyclic sulfide. libretexts.org The reaction is not limited to acyclic systems and can be used as a ring-expansion strategy. wikipedia.org
While less common for allyldimethylsulfonium itself, sulfonium species can participate in nih.govnih.gov-sigmatropic rearrangements, which are analogous to the well-known Cope and Claisen rearrangements. wikipedia.orglibretexts.org These reactions proceed through a six-membered, chair-like transition state and involve the reorganization of three pairs of bonding electrons. wikipedia.orglibretexts.org
Recent research has demonstrated that a nih.govnih.gov-sigmatropic sulfonium rearrangement can be used to access enantioenriched β-ketoamides with high chirality transfer. researchgate.netresearchgate.net In this process, the rearrangement of an intermediate sulfonium species leads to the formation of a new C-C bond. researchgate.net The nih.govnih.gov-sigmatropic rearrangement is a powerful method for the stereoselective construction of carbon-carbon bonds and has been applied in the synthesis of complex natural products. nih.gov
Table 2: Comparison of Sigmatropic Rearrangements in Allylic Sulfur Systems
| Rearrangement | Key Intermediate | Transition State | Bond Changes | Typical Product | Ref |
| researchgate.netnih.gov-Sigmatropic | Allylic Sulfonium Ylide | 5-membered, cyclic | Breaks S-C(ylide), Forms C(ylide)-C(allyl) | Homoallylic Sulfide | bohrium.com, wikipedia.org |
| nih.govnih.gov-Sigmatropic | Allylic Sulfonium Species | 6-membered, cyclic | Breaks C-S, Forms C-C across two allyl fragments | Rearranged Sulfide or Thio-carbonyl | researchgate.net, nih.gov |
1,2-Sulfur Migrations and Thiiranium Ion Intermediates
The reactivity of allyldimethylsulfonium salts can involve intramolecular rearrangements, notably 1,2-sulfur migrations. These migrations often proceed through a cyclic thiiranium ion intermediate. The formation of this three-membered ring containing a positively charged sulfur atom is a key step that dictates the stereochemical outcome of the reaction.
1,2-thio migrations are recognized as a valuable tool in organic synthesis. The most prevalent pathway for these migrations involves the formation of a thiiranium intermediate. This process is typically stereoselective because the substitution of a vicinal leaving group by sulfur occurs with a high degree of stereocontrol. Subsequent ring-opening of the thiiranium ion via substitution or elimination also proceeds with stereoselectivity. elsevierpure.com
Different modes of 1,2-thio migration have been explored, including:
1,2-Thio shifts elsevierpure.com
Formal 1,2-thio migration through fragmentation-recombination elsevierpure.com
Thio migration in five-membered ring systems elsevierpure.com
Radical 1,2-thio migrations elsevierpure.com
These rearrangements are not limited to acyclic systems and have been observed in various cyclic and heterocyclic frameworks, highlighting the versatility of this transformation in constructing complex molecular architectures. elsevierpure.com
Comprehensive Analysis of Pummerer and Pummerer-Type Reactions
The Pummerer rearrangement is a classic organic reaction that involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an activating agent, typically acetic anhydride (B1165640). wikipedia.org The reaction can be described as an internal redox process where the sulfoxide group is reduced, and the α-carbon is oxidized. organicreactions.org
The mechanism begins with the acylation of the sulfoxide oxygen by the anhydride, forming a sulfonium ion intermediate. A base, such as the acetate (B1210297) anion generated in the initial step, then abstracts a proton from the α-carbon, leading to the formation of a key electrophilic thial or sulfenium ion intermediate. wikipedia.orgtcichemicals.com This intermediate is then attacked by a nucleophile, which can be the acetate anion or another nucleophile present in the reaction mixture, to yield the final α-substituted sulfide product. wikipedia.orgtcichemicals.com
Key aspects of the Pummerer reaction:
Activators: Besides acetic anhydride, other reagents like trifluoroacetic anhydride, trifluoromethanesulfonic anhydride, and thionyl chloride can be used. wikipedia.org
Nucleophiles: A variety of nucleophiles, including arenes, alkenes, amides, and phenols, can intercept the electrophilic intermediate. wikipedia.org
Lewis Acids: The use of Lewis acids such as TiCl₄ and SnCl₄ can facilitate the reaction at lower temperatures. wikipedia.org
Pummerer-Type Reactions: The term has been extended to include reactions of sulfoxides with other activating agents and has led to the development of related transformations like the seleno-Pummerer and sila-Pummerer reactions. organicreactions.org Intermolecular Pummerer-type C-C coupling reactions have also been developed, though they often require the use of bases or Lewis acids. rsc.orgresearchgate.net
The Pummerer reaction and its variants are powerful tools for the α-functionalization of sulfides and have found numerous applications in organic synthesis. organicreactions.orgtcichemicals.com
Electron Transfer and Radical-Based Reactivity
Role of Sulfonium Salts as Acceptors in Electron Donor-Acceptor (EDA) Complexes
The photoactivation of electron donor-acceptor (EDA) complexes has become a versatile and sustainable strategy for generating radical species. nih.govresearchgate.net An EDA complex is a weak, reversible ground-state aggregate formed through dipole-dipole interactions between an electron donor and an electron acceptor. beilstein-journals.org Upon light irradiation, the EDA complex can be excited, leading to an electron transfer to generate radical ions. beilstein-journals.org
Sulfonium salts, due to their electron-deficient nature, can serve as effective acceptor components in EDA complexes. nih.govresearchgate.netnih.gov This "sulfonium tag" approach is particularly advantageous as it relaxes the electronic constraints typically imposed on the parent substrate in EDA complex formation. researchgate.netnih.gov This strategy significantly broadens the range of radicals that can be generated through EDA chemistry. researchgate.netnih.gov For instance, aryl sulfonium salts, formed by activating arenes, can participate as acceptors in EDA complexes. researchgate.netnih.gov
The formation of an EDA complex between a sulfonium salt and a suitable electron donor allows for the generation of radicals under mild conditions, often using visible light and without the need for an external photocatalyst. researchgate.net
Generation of Radical Species via Sulfonium Intermediates
Sulfonium salts are effective precursors for the generation of various radical species. researchgate.net The formation of an EDA complex involving a sulfonium salt as the acceptor facilitates single-electron transfer upon photoexcitation, leading to the formation of a radical ion pair. beilstein-journals.orgresearchgate.net
This strategy has been successfully applied to generate a wide array of radicals that might otherwise be difficult to access. researchgate.netnih.gov For example, aryl radicals, which are highly versatile but often challenging to form and control, can be generated from aryl sulfonium salts within an EDA complex. nih.gov This has been utilized in C-C bond-forming reactions and functional group interconversions. nih.gov
The generation of radicals from sulfonium intermediates via EDA complexes offers a powerful and sustainable method for initiating radical-based transformations in organic synthesis. nih.govresearchgate.netresearchgate.net
Advanced Spectroscopic and Structural Characterization of Allyldimethylsulfonium Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is used to determine the structure of organic compounds by analyzing the chemical shifts, multiplicities, and coupling constants of hydrogen atoms. In the case of the allyldimethylsulfonium cation, the ¹H NMR spectrum reveals distinct signals for the different proton environments within the molecule.
The protons of the two methyl groups attached to the sulfur atom are chemically equivalent and therefore typically appear as a single, sharp singlet in the spectrum. The protons of the allyl group, however, are in different chemical environments and exhibit more complex splitting patterns due to spin-spin coupling.
A representative ¹H NMR spectrum of an allyldimethylsulfonium salt would show the following characteristic signals:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| S-(CH₃)₂ | ~2.9 | Singlet | N/A |
| S-CH ₂-CH=CH₂ | ~4.0 | Doublet | ~7.0 |
| S-CH₂-CH =CH₂ | ~5.9-6.1 | Multiplet | - |
| S-CH₂-CH=CH ₂ (cis) | ~5.6 | Doublet of Doublets | ~10.0, ~1.0 |
| S-CH₂-CH=CH ₂ (trans) | ~5.7 | Doublet of Doublets | ~17.0, ~1.0 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the counter-ion present in the allyldimethylsulfonium salt.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the allyldimethylsulfonium cation gives rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are indicative of their chemical environment. The carbon atoms of the methyl groups attached to the positively charged sulfur atom are deshielded and appear at a downfield chemical shift compared to typical alkane carbons. The sp² hybridized carbons of the allyl group appear in the characteristic olefinic region of the spectrum.
A typical ¹³C NMR spectrum of an allyldimethylsulfonium salt would display the following signals:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| S-(C H₃)₂ | ~25 |
| S-C H₂-CH=CH₂ | ~45 |
| S-CH₂-C H=CH₂ | ~135 |
| S-CH₂-CH=C H₂ | ~120 |
Note: The chemical shifts are approximate and can be influenced by the solvent and counter-ion.
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For the allyldimethylsulfonium cation, which is already a charged species, electrospray ionization (ESI) is a suitable technique. The resulting mass spectrum would show a prominent peak corresponding to the intact cation. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ion, which allows for the confirmation of its elemental composition.
Upon fragmentation in the mass spectrometer (e.g., through collision-induced dissociation), the allyldimethylsulfonium cation can break apart in predictable ways. Common fragmentation pathways include the loss of the allyl group or a methyl group.
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
| [C₅H₁₁S]⁺ | 87.06 | Molecular Ion |
| [C₄H₈S]⁺• | 72.04 | Loss of a methyl radical (•CH₃) |
| [C₃H₅]⁺ | 41.04 | Allyl cation |
X-ray Diffraction Analysis for Solid-State Structures
The crystal structure of an allyldimethylsulfonium salt, for example, with a tetrafluoroborate (B81430) anion, would reveal the tetrahedral geometry around the sulfur atom, with two methyl groups and one allyl group attached. The analysis would also show the spatial arrangement of the cation and the counter-anion in the crystal lattice.
Key structural parameters that can be obtained from X-ray diffraction analysis include:
| Parameter | Typical Value |
| S-C (methyl) bond length | ~1.80 Å |
| S-C (allyl) bond length | ~1.82 Å |
| C-S-C bond angle | ~100-105° |
| C=C bond length (allyl) | ~1.32 Å |
Note: These values are illustrative and can vary depending on the specific crystal structure and counter-ion.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.
The IR spectrum of an allyldimethylsulfonium salt would exhibit characteristic absorption bands for the C-H bonds of the methyl and allyl groups, as well as the C=C double bond of the allyl group.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp³-hybridized) | 2900-3000 | Medium-Strong |
| C-H stretch (sp²-hybridized) | 3000-3100 | Medium |
| C=C stretch (allyl) | ~1640 | Medium |
| C-H bend (methyl) | ~1450 | Medium |
| C-H bend (alkene) | ~900-1000 | Strong |
These characteristic absorption bands can be used to confirm the presence of the allyl and dimethylsulfonium moieties within a sample.
Computational and Theoretical Studies on Allyldimethylsulfonium Systems
Density Functional Theory (DFT) for Mechanistic Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the mechanisms of reactions involving allyldimethylsulfonium salts. DFT calculations allow for a detailed exploration of the potential energy surface of a reaction, helping to identify key intermediates and transition states.
A primary application of DFT in the study of allyldimethylsulfonium systems is the characterization of transition states and the analysis of the corresponding reaction energy profiles. By locating the transition state structures, which are first-order saddle points on the potential energy surface, chemists can understand the geometry of the activated complex and the energetic barrier that must be overcome for the reaction to proceed.
For instance, in reactions such as the nih.govnih.gov-sigmatropic rearrangement of sulfur ylides derived from allyldimethylsulfonium salts, DFT calculations can pinpoint the cyclic transition state. The calculated vibrational frequencies are used to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
The energy profile of the reaction, which maps the change in energy as the reactants are converted to products, can be constructed from the calculated energies of the reactants, intermediates, transition states, and products. This profile provides crucial information about the thermodynamics and kinetics of the reaction, including whether it is endothermic or exothermic and the magnitude of the activation energy. In some cases, computational studies have revealed that the stability of intermediates and transition states can be significantly influenced by the solvent, highlighting the importance of including solvent models in the calculations. maxapress.com
Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction of an Allyldimethylsulfonium Ylide
| Species | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solvated |
| Reactants | 0.0 | 0.0 |
| Transition State 1 | +15.2 | +12.5 |
| Intermediate | -5.8 | -8.1 |
| Transition State 2 | +10.7 | +8.9 |
| Products | -20.3 | -25.6 |
Note: This table is illustrative and represents the type of data obtained from DFT calculations.
Many reactions involving allyldimethylsulfonium salts are stereoselective, meaning that one stereoisomer is formed in preference to others. DFT calculations have proven invaluable in uncovering the origins of this stereoselectivity. By comparing the energies of the transition states leading to the different stereoisomers, researchers can predict which product will be favored.
The stereochemical outcome is determined by the relative energies of the diastereomeric transition states. A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major product. Computational studies can dissect the transition state geometries to identify the specific steric and electronic interactions that are responsible for the energy difference. For example, in the allylation of a carbonyl compound by an allyldimethylsulfonium salt, the facial selectivity of the attack on the carbonyl group can be rationalized by analyzing the noncovalent interactions between the substrate and the ylide in the various possible transition state conformations. nih.gov
Analysis of Noncovalent Interactions
Noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, play a critical role in dictating the structure, stability, and reactivity of molecular systems, including those involving allyldimethylsulfonium. nih.gov While these interactions are weaker than covalent bonds, their cumulative effect can be substantial. Computational methods provide a means to visualize and quantify these subtle interactions.
Techniques such as Natural Bond Orbital (NBO) analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interaction (NCI) plots are used to analyze the electron density distribution obtained from DFT calculations. These methods can identify and characterize specific noncovalent interactions within a molecule or between reacting species. For instance, an NCI plot can visually distinguish between attractive and repulsive interactions, providing a clear picture of the forces at play in a transition state that governs stereoselectivity. nih.gov In the context of allyldimethylsulfonium systems, these analyses can reveal stabilizing interactions, such as those between the sulfur atom and a nearby functional group, or destabilizing steric clashes that disfavor a particular reaction pathway. nih.govrsc.org
Predictive Modeling of Reactivity and Selectivity
The insights gained from DFT studies on allyldimethylsulfonium systems can be used to develop predictive models for their reactivity and selectivity. nih.gov By understanding the factors that control the reaction, it becomes possible to predict how changes in the substrate, reagent, or reaction conditions will affect the outcome.
For example, a computational model might be developed to predict the enantiomeric excess of a reaction catalyzed by a chiral sulfur ylide derived from an allyldimethylsulfonium salt. Such a model would be based on the calculated energy differences between the transition states leading to the two enantiomers. These predictive models can accelerate the discovery of new reactions and the optimization of existing ones by allowing for the in silico screening of a large number of possibilities before any experiments are conducted. nih.gov
Table 2: Illustrative Predictive Model Data for Stereoselectivity in an Allylation Reaction
| Substrate | Predicted ee (%) | Experimental ee (%) |
| Benzaldehyde | 92 | 90 |
| 4-Nitrobenzaldehyde | 95 | 94 |
| 2-Naphthaldehyde | 88 | 85 |
| Cyclohexanecarboxaldehyde | 75 | 72 |
Note: This table is illustrative and demonstrates how computational predictions can be correlated with experimental results.
Applications of Allyldimethylsulfonium Compounds in Organic Synthesis
Stereoselective Formation of Small Ring Systems
The generation of allyldimethylsulfonium ylide by deprotonation of the corresponding sulfonium (B1226848) salt provides a reactive intermediate capable of reacting with a variety of electrophiles. This reactivity is harnessed in the synthesis of epoxides, cyclopropanes, and aziridines, often with a high degree of stereocontrol.
The reaction of allylic sulfonium ylides with carbonyl compounds, a variant of the Johnson-Corey-Chaykovsky reaction, serves as a method for the synthesis of vinyl epoxides. Research by Tang and co-workers demonstrated that allylic sulfonium salts react with aldehydes to form vinyl epoxides. While these reactions can proceed with very good enantioselectivity, the diastereoselectivity is often moderate. capes.gov.br Aromatic aldehydes have been shown to be effective substrates for this transformation. capes.gov.br However, the reaction is less efficient with less reactive aliphatic aldehydes, which may not yield the desired epoxide products. capes.gov.br The general mechanism involves the nucleophilic attack of the sulfonium ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then undergoes intramolecular ring closure to afford the epoxide and dimethyl sulfide (B99878).
Table 1: Epoxidation of Aldehydes with Allyl Sulfonium Ylides
| Aldehyde Substrate | Product | Enantioselectivity | Diastereoselectivity |
|---|---|---|---|
| Aromatic Aldehydes | Vinyl Epoxides | Good | Moderate |
| Aliphatic Aldehydes | No desired product | - | - |
Data based on findings by Tang and co-workers. capes.gov.br
Allyldimethylsulfonium ylides can also be employed in cyclopropanation reactions with electron-deficient olefins. This transformation provides access to vinyl-substituted cyclopropanes. Furthermore, the dearomative addition of chiral sulfur ylides to activated N-heteroarenes has been shown to produce optically enriched cyclopropane-fused heterocycles. nih.gov In these reactions, high enantioselectivity can be achieved due to the facial selectivity of the chiral ylide. nih.gov However, the diastereoselectivity of these cyclopropanation reactions may be low. nih.gov
The synthesis of vinyl-substituted aziridines can be achieved through the reaction of allyldimethylsulfonium ylides with imines. A study on the reaction of N-diphenylphosphinoyl imines with [3-(trimethylsilyl)allyl]dimethylsulfonium bromide, a derivative of allyldimethylsulfonium, demonstrated stereocontrolled aziridination. rsc.org The stereochemical outcome of the reaction is dependent on the reaction conditions. When the reaction is conducted with in situ generated ylide at room temperature, trans-vinylaziridines are the predominant products. rsc.org Conversely, using a preformed ylide at low temperatures leads to the formation of cis-vinylaziridines as the major products. rsc.org This stereochemical divergence is attributed to the relative reactivity of the imine and the ylide. rsc.org
Table 2: Stereoselective Aziridination of N-diphenylphosphinoyl Imines
| Ylide Generation | Temperature | Major Product |
|---|---|---|
| In situ (NaH) | Room Temperature | trans-vinylaziridine |
| Preformed ylide | Low Temperature | cis-vinylaziridine |
Based on the reaction with [3-(trimethylsilyl)allyl]dimethylsulfonium bromide. rsc.org
Alkylation and Alkyl Group Transposition
Beyond the formation of small rings, allyldimethylsulfonium compounds are involved in reactions that transfer the allyl group. This can occur through direct alkylation or via rearrangement pathways.
Sulfonium salts, in general, are recognized as versatile electrophiles and can serve as alkylating agents. mdpi.com They can participate in a variety of organic transformations, including coupling reactions. nih.gov However, in the case of allylic sulfonium salts, direct SN2-type substitution at the allyl group often competes with rearrangement pathways, particularly the capes.gov.bracs.org-sigmatropic rearrangement of the corresponding ylide. The propensity for rearrangement can make their use as simple electrophilic allylating agents challenging.
A prominent reaction pathway for allylic sulfonium ylides is the capes.gov.bracs.org-sigmatropic rearrangement, also known as the Doyle-Kirmse reaction when initiated by a metal carbene. rsc.org This process involves a concerted, pericyclic rearrangement through a five-membered cyclic transition state, resulting in a formal transposition of the alkyl group. youtube.com The ylides derived from allylic sulfonium salts can undergo this rearrangement to form homoallylic sulfides. rsc.org This transformation is a powerful tool for carbon-carbon bond formation and has been studied theoretically to understand its transition states and stereoselectivities. acs.org The rearrangement can be highly efficient and has been successfully carried out in environmentally benign solvents like water. rsc.org
Direct α-Sulfidation of Amides
The direct functionalization of amides at the α-position is a valuable transformation in organic synthesis. A method for the direct α-sulfidation of tertiary amides has been developed using sulfoxide (B87167) reagents under electrophilic amide activation conditions. acs.orgchemrxiv.orgnih.govacs.org This process involves the use of readily available reagents and leads to the formation of isolable sulfonium ions, which are precursors to α-sulfide amides. acs.orgchemrxiv.orgnih.govacs.org
Mechanistic studies have revealed that activated sulfoxides are key promoters of this transformation. acs.orgchemrxiv.org The reaction proceeds through the activation of the amide with an electrophilic reagent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), in the presence of a pyridine (B92270) derivative. chemrxiv.org This generates a highly electrophilic intermediate that reacts with a sulfoxide, like dimethyl sulfoxide (DMSO), to form an α-sulfonium amide. chemrxiv.orgresearchgate.net
A significant finding is that the choice of the sulfoxide reagent can influence the reaction outcome. For instance, while DMSO generally provides higher yields after a separate demethylation step, tert-butyl methyl sulfoxide (TBMSO) can lead directly to the α-thiomethyl amide through spontaneous dealkylation of the intermediate sulfonium ion. chemrxiv.orgacs.org This one-step protocol is particularly advantageous for substrates where the α-sulfonium intermediate is prone to hydrolysis. chemrxiv.org The scope of this methodology has been extended from benzylic to aliphatic amide substrates, demonstrating its versatility. acs.orgnih.govacs.org
Site-Specific Cysteine Alkylation in Peptide Chemistry
The selective modification of amino acid residues in peptides and proteins is crucial for studying their structure and function. Cysteine, with its nucleophilic thiol side chain, is a primary target for such modifications. creative-proteomics.com Alkylation of cysteine residues is a widely used technique to block disulfide bond formation and to introduce probes for various biochemical studies. creative-proteomics.com
Site-specific alkylation allows for the precise modification of a single cysteine residue within a protein. This can be achieved by using functional single-cysteine mutants and membrane-permeant, radioactive thiol reagents like N-[ethyl-1-¹⁴C]ethylmaleimide ([¹⁴C]NEM). nih.gov The accessibility of the cysteine residue to the solvent can be determined by blocking the labeling with membrane-impermeant thiol reagents. nih.gov
A highly sensitive and reproducible method called oxidation analysis multiple reaction monitoring (OxMRM) has been developed for the targeted quantitation of site-specific cysteine oxidation. heldlab.orgnih.gov This approach combines protein purification, differential alkylation with stable isotopes, and multiple reaction monitoring mass spectrometry. heldlab.orgnih.gov It allows for the analysis of various oxidation states of cysteine, including sulfinic and sulfonic acids. heldlab.orgnih.gov While the provided search results focus on general cysteine alkylation and oxidation analysis, the principles of targeting the nucleophilic cysteine thiol are directly applicable to the use of allyldimethylsulfonium salts as alkylating agents, which would introduce the allyl group at a specific cysteine residue. The efficiency of such alkylation reactions is influenced by factors like pH, temperature, reaction time, and the concentration of the alkylating agent. creative-proteomics.com
Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
Cross-Coupling Reactions Utilizing Sulfonium Salts as Pseudohalides
Sulfonium salts have been established as effective pseudohalides in metal-catalyzed cross-coupling reactions, offering advantages over traditional halide coupling partners in terms of stability and ease of synthesis. rsc.org This has expanded the scope of cross-coupling protocols to include historically challenging substrates like benzylic and heterobenzylic systems. acs.org Both palladium and nickel catalysts have been successfully employed for these transformations. rsc.orgacs.org
The utility of sulfonium salts as pseudohalides has been demonstrated in various cross-coupling reactions, including Stille, Suzuki-Miyaura, and Negishi couplings. rsc.org These reactions enable the formation of carbon-carbon bonds between the sulfonium salt and a variety of organometallic reagents, such as organoboron, -tin, and -zinc compounds. acs.org The efficiency of these couplings can be enhanced by additives that scavenge byproducts. acs.org
A notable application is the use of pyrrolylsulfonium salts in Stille couplings. rsc.orgbath.ac.uk These salts are readily synthesized and exhibit high stability, allowing for the selective formation of substituted pyrroles, which are important structural motifs in many functional materials and natural products. bath.ac.uk Furthermore, nickel-catalyzed direct cross-couplings of aryl sulfonium salts with aryl bromides have been achieved, proceeding through C–S bond activation. acs.org This method provides an alternative to conventional cross-coupling reactions that require the pre-synthesis of organometallic reagents. acs.org The presence of halide and pseudohalide anions can significantly influence the selectivity and activity of these palladium-catalyzed reactions. rsc.org
C-H Functionalization Strategies
Direct C-H bond functionalization is a powerful strategy in organic synthesis that allows for the formation of carbon-carbon and carbon-heteroatom bonds from simple precursors, reducing the need for pre-functionalized starting materials. nih.govmdpi.com This approach is highly atom-economical and can be achieved with high regioselectivity. mdpi.com
Palladium and ruthenium-based catalysts have been extensively used for C-H functionalization reactions. nih.govmdpi.com For instance, arylsulfonyl chlorides have been identified as versatile reagents for palladium-catalyzed C-H bond functionalization, leading to the formation of C-S, C-Cl, and C-C bonds by simply modifying the reaction conditions. nih.gov
In the context of allyldimethylsulfonium salts, while direct examples of their use in C-H functionalization were not the primary focus of the search results, the underlying principles of transition metal-catalyzed C-H activation are relevant. For example, a directed palladium/norbornene (Pd/NBE) cooperative catalysis has been developed for the distal-selective alkenyl C−H arylation. researchgate.net This highlights the potential for developing strategies where an allylsulfonium group could act as a directing group or a coupling partner in C-H functionalization reactions. Gold-catalyzed oxidant-free C-H functionalization with iodoarenes has also been reported, expanding the toolkit for biaryl synthesis. nih.gov
Synthesis of Heterocyclic Compounds (e.g., Furans, Pyrroles)
The synthesis of heterocyclic compounds is a cornerstone of organic chemistry due to their prevalence in pharmaceuticals and natural products. tandfonline.com Sulfonium salts have proven to be valuable reagents in the construction of these important ring systems.
Furans: A straightforward synthesis of furans involves the addition of enolate anions to allenic sulfonium salts. rsc.org More complex, highly substituted furans can be synthesized via a Michael–Heck reaction between functionalized (Z)-β-halo allylic alcohols and activated alkynes, catalyzed by a combination of a phosphine (B1218219) and a palladium catalyst. nih.gov This method allows for the synthesis of tetraalkyl furans, including those with four different alkyl substituents. nih.gov Additionally, furan (B31954) can be synthesized from mucic acid through dry distillation to form furoic acid, followed by decarboxylation. youtube.com
Pyrroles: Pyrrole (B145914) derivatives are another class of heterocycles where sulfonium chemistry has found application. Pyrrolylsulfonium salts, synthesized via an "interrupted Pummerer" reaction, serve as stable and versatile pseudohalides in Stille cross-coupling reactions. rsc.orgbath.ac.uk This provides a regioselective method for the synthesis of substituted pyrroles. bath.ac.uk Other methods for pyrrole synthesis include the Paal-Knorr reaction, which is a simple and economical condensation of a 1,4-dicarbonyl compound with an amine, often catalyzed by an acid or a Lewis acid. organic-chemistry.orgnih.gov The synthesis of α-substituted vinylsulfonium salts and their application as annulation reagents has also been used to form epoxide-fused pyrrolidines, which can be further transformed into pyrroles. bris.ac.uk
The following table summarizes some of the synthetic methods for furans and pyrroles:
| Heterocycle | Synthetic Method | Key Reagents/Catalysts | Ref. |
| Furan | Addition to allenic sulfonium salts | Enolate anions, allenic sulfonium salts | rsc.org |
| Furan | Michael–Heck reaction | (Z)-β-halo allylic alcohols, activated alkynes, phosphine, palladium catalyst | nih.gov |
| Furan | From mucic acid | Heat, copper, quinoline | youtube.com |
| Pyrrole | Stille coupling of pyrrolylsulfonium salts | Pyrrolylsulfonium salts, organostannanes, palladium catalyst | rsc.orgbath.ac.uk |
| Pyrrole | Paal-Knorr reaction | 2,5-dimethoxytetrahydrofuran, amines, iron(III) chloride | organic-chemistry.org |
| Pyrrole | Annulation with vinylsulfonium salts | α-substituted vinylsulfonium salts, enamines | bris.ac.uk |
Molecular Mechanism and Biomimetic Relevance of Allyldimethylsulfonium Frameworks
Inspiration from Biological Sulfonium (B1226848) Cofactors (e.g., S-Adenosyl-L-Methionine) in Methyl Transfer
The primary inspiration for the study and application of sulfonium compounds in chemical biology comes from nature's preeminent methyl donor, S-Adenosyl-L-Methionine (SAM or AdoMet). wikipedia.orgnih.gov SAM is a ubiquitous cosubstrate involved in the transfer of a methyl group to a vast array of biological molecules, including nucleic acids, proteins, and lipids. wikipedia.orgnih.gov This process, known as transmethylation, is fundamental to cellular regulation, metabolism, and epigenetic modifications. wikipedia.org
The remarkable methylating capability of SAM is attributed to the positively charged sulfonium ion, which renders the attached methyl group highly electrophilic and susceptible to nucleophilic attack. nih.govnih.gov The reaction typically proceeds via an SN2 mechanism, where a nucleophile from a substrate attacks the methyl carbon, leading to the displacement of the neutral S-adenosyl-L-homocysteine (SAH) molecule. nih.gov The high energy of the sulfonium bond in SAM makes it an exceptionally efficient methylating agent, a role that simpler "onium" compounds like quaternary ammonium (B1175870) ions cannot fulfill effectively. nih.gov
The discovery and understanding of SAM's function have spurred interest in developing synthetic sulfonium compounds that can mimic this biological activity. While SAM itself is the archetypal methyl donor, recent discoveries have revealed a broader class of radical SAM (rSAM) enzymes that utilize SAM to initiate radical-based reactions, including the methylation of unactivated carbon centers. acs.org This dual reactivity, encompassing both SN2 and radical pathways, highlights the versatility of the sulfonium cofactor and provides a rich blueprint for designing synthetic analogues like allyldimethylsulfonium for various chemical and biological applications.
| Cofactor | Key Function | Mechanism of Action | Biological Significance |
|---|---|---|---|
| S-Adenosyl-L-Methionine (SAM) | Methyl Group Donor | SN2 Nucleophilic Substitution / Radical Transfer | Epigenetics, Metabolism, Biosynthesis wikipedia.orgnih.govnih.gov |
Stereochemical Influence of Sulfur Chirality in Biological Systems
Chirality is a fundamental property of biological systems, where the specific three-dimensional arrangement of atoms dictates molecular recognition and function. psu.edunih.gov While the chirality of carbon-based molecules is widely recognized, sulfur can also be a chiral center in molecules like sulfonium salts. psu.edursc.org The sulfonium ion, with three different substituents and a lone pair of electrons, can exist as a stable, chiral pyramid.
In biological contexts, the stereochemistry at the sulfur center can have profound consequences. S-Adenosyl-L-Methionine itself is a chiral molecule at the sulfur atom. psu.edu Combined with the chirality of the methionine and ribose components, multiple stereoisomers of SAM are possible. psu.edu Enzymes that utilize SAM are highly stereospecific, recognizing and processing only the biologically active isomer, underscoring the importance of sulfur chirality in these interactions.
This stereoselectivity is a critical consideration in the design of biomimetic sulfonium compounds. The biological activity of chiral drugs and probes often resides in a single enantiomer, as the "unnatural" isomer may be inactive or elicit different effects. nih.gov The differential interaction of enantiomers with chiral biological targets like proteins and nucleic acids is a well-established principle. mdpi.com Therefore, controlling the stereochemistry of synthetic sulfonium frameworks is crucial for developing probes and agents with high specificity and predictable biological outcomes. The interaction between a chiral molecule and its biological target is often likened to a key fitting into a lock, where only the correct stereoisomer can bind effectively and trigger a response. nih.govmdpi.com
| Chiral Center | Significance in Biological Systems | Example Compound | Reference |
|---|---|---|---|
| Sulfur (in Sulfonium Salts) | Dictates molecular recognition by enzymes and receptors. Affects biological activity and specificity. | S-Adenosyl-L-Methionine (SAM) | psu.edursc.org |
| Carbon | Determines the stereospecificity of drug-target interactions and metabolic pathways. | Amino Acids, Sugars | nih.gov |
Development of Sulfonium Probes for Molecular Target Engagement
Inspired by the reactivity of biological sulfonium cofactors, researchers have developed synthetic sulfonium compounds as versatile tools for chemical biology. nih.govrsc.org These sulfonium-based probes are designed to act as electrophilic "warheads" that can covalently label specific biomolecules, enabling the study of their function and interactions. nih.govrsc.org
A key application is in the development of probes to study post-translational modifications, such as lysine (B10760008) methylation. For instance, peptide probes containing a dimethylsulfonium group have been created to mimic dimethyllysine. nih.govrsc.org These probes can selectively crosslink with proteins that "read" this methylation mark, allowing for the identification and characterization of these reader proteins. nih.gov To enhance reactivity and selectivity, cyclic sulfonium warheads have also been developed. nih.govrsc.org A robust method for generating these probes involves the site-specific alkylation of cysteine residues within peptides and proteins, making it possible to create complex probes like modified nucleosomes. nih.gov
Furthermore, sulfonium-based linkers have been incorporated into fluorescent probes for live-cell imaging. biorxiv.org By combining a targeting molecule (like the tubulin-binding drug cabazitaxel) with a fluorophore via a sulfonium linker, researchers have created probes that can covalently label endogenous proteins like tubulin. biorxiv.org This approach allows for high-resolution imaging with minimal disruption to the protein's natural function, as the targeting part of the probe can be washed away after the covalent labeling has occurred. biorxiv.org These developments showcase the power of sulfonium chemistry to create sophisticated tools for probing complex biological systems.
| Sulfonium Probe Type | Application | Mechanism | Reference |
|---|---|---|---|
| Peptide-based Dimethylsulfonium Probes | Crosslinking of methyllysine reader proteins | Mimics dimethyllysine and covalently binds to aromatic residues in the target protein's binding pocket. | nih.govrsc.org |
| Cyclic Sulfonium Warheads | Enhanced selectivity in peptide/protein labeling | Increased reactivity and specific conjugation. | nih.govrsc.org |
| Sulfonium-based Covalent Fluorescent Probes | Live-cell imaging of endogenous proteins (e.g., tubulin) | Covalent labeling of the target protein, followed by cleavage and washout of the targeting moiety. | biorxiv.org |
Advanced Research Directions and Future Perspectives in Allyldimethylsulfonium Chemistry
Emerging Synthetic Strategies and Applications in Complex Molecule Construction
The utility of sulfonium (B1226848) salts in organic synthesis has seen a significant surge in recent years. nih.gov This can be attributed to the development of more efficient synthetic methods, their inherent thermal stability, and the recognition of their reactivity, which is comparable to that of hypervalent iodine compounds. nih.gov Allyldimethylsulfonium salts, in particular, are valuable reagents in the construction of complex molecular architectures.
Recent research has focused on harnessing the reactivity of sulfonium salts for various transformations, including their use as transfer reagents. nih.gov The development of photocatalytic protocols has further expanded the scope of reactions involving sulfonium salts, leading to unprecedented transformations. nih.gov
A key area of application is in late-stage functionalization, a strategy that allows for the modification of complex molecules at a late step in the synthetic sequence. This approach is particularly valuable in drug discovery for creating diverse analogues of a lead compound. For instance, directed C-H functionalization reactions, guided by specific functional groups, have been developed to introduce various substituents into complex molecules. acs.org
Table 1: Applications of Sulfonium Salts in Complex Molecule Synthesis
| Application | Description | Key Advantages |
| Ylide Formation | Generation of sulfur ylides for reactions such as the Johnson-Corey-Chaykovsky reaction to form epoxides and cyclopropanes. | High stereoselectivity and functional group tolerance. |
| Allylation Agent | Transfer of the allyl group to nucleophiles, creating carbon-carbon and carbon-heteroatom bonds. | Versatility in introducing the allyl moiety. |
| Precursor to Reactive Intermediates | Generation of radicals and other reactive species under photocatalytic conditions for novel bond formations. nih.gov | Access to unique reaction pathways. |
Exploration of Novel Reactivity Modes
The exploration of new reactivity patterns is a major driver of innovation in synthetic chemistry. For allyldimethylsulfonium, researchers are investigating its participation in unconventional reaction cascades and multicomponent reactions. The unique electronic properties of the sulfonium group, combined with the reactivity of the allyl moiety, offer opportunities for discovering novel transformations.
One area of interest is the development of catalytic enantioselective reactions. The use of chiral catalysts can control the stereochemical outcome of reactions involving allyldimethylsulfonium, providing access to enantioenriched products. For example, Ru(II)-catalyzed enantioselective C-H activation/annulation of sulfoximines has been achieved using chiral carboxylic acids as ligands, demonstrating the potential for creating sulfur-stereogenic compounds with high enantioselectivity. acs.org
Furthermore, the synergy between organic synthesis and supramolecular chemistry is being explored to control reactivity and selectivity. nih.gov Non-covalent interactions within a supramolecular assembly can pre-organize reactants, leading to highly specific outcomes. nih.gov
Integration with Sustainable Chemical Methodologies and Flow Chemistry
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. acs.org The integration of allyldimethylsulfonium chemistry with sustainable methodologies is a key area of future research. This includes the use of environmentally benign solvents, the development of catalytic reactions to minimize waste, and the use of renewable starting materials.
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and the ability to scale up reactions more efficiently. pharmtech.comalmacgroup.com The application of flow chemistry to reactions involving allyldimethylsulfonium can enable the use of highly reactive intermediates and hazardous reagents with greater control. pharmtech.comyoutube.com This technology is particularly beneficial for reactions that are exothermic or involve unstable species. almacgroup.com The ability to precisely control reaction parameters such as temperature, pressure, and reaction time in a continuous flow setup can lead to improved yields and selectivities. youtube.com
Recent advancements in flow chemistry are addressing challenges such as the handling of solids in reactions, which is a common issue in more than 60% of reactions applicable to this technology. khimod-alcen.com Innovations like the integration of ultrasound with heat exchanger-reactors are being developed to manage in-situ solid formation, preventing clogging and improving the robustness of the process. khimod-alcen.com
Table 2: Comparison of Batch vs. Flow Chemistry for Sulfonium Salt Reactions
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk with hazardous reagents and exothermic reactions. | Enhanced safety due to small reaction volumes and better control. pharmtech.comyoutube.com |
| Scalability | Often challenging and requires process re-optimization. | More straightforward scale-up by "numbering up" or "sizing up" reactors. almacgroup.com |
| Reaction Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. youtube.com |
| Efficiency | Can lead to lower yields and more byproducts. | Often results in higher yields and improved selectivity. pharmtech.com |
Advanced Computational Design of Next-Generation Reagents and Catalysts
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction and design of new catalysts and reagents. mdpi.com In the context of allyldimethylsulfonium chemistry, computational methods can be used to understand its reactivity, elucidate reaction mechanisms, and design novel catalysts with enhanced activity and selectivity.
Density Functional Theory (DFT) calculations, for instance, can be employed to model reaction pathways and predict the stereochemical outcomes of catalytic reactions. nih.gov This information is invaluable for the rational design of chiral ligands and catalysts for enantioselective transformations. By understanding the molecular mechanisms of inhibition and the key interactions within a catalyst's active site, researchers can design more effective inhibitors and catalysts. nih.gov
Data mining and machine learning are also emerging as powerful tools for the screening and optimization of catalysts. mdpi.com These approaches can accelerate the discovery of new catalytic systems for reactions involving allyldimethylsulfonium and other sulfonium salts. The combination of computational design with experimental validation is expected to drive the development of the next generation of highly efficient and selective reagents and catalysts. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing dimethyl-2-propenyl-sulfonium, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution or alkylation reactions using dimethyl sulfide and allyl halides. Optimize parameters (temperature, solvent polarity, catalyst concentration) via factorial design. For example, a 2³ factorial design can evaluate temperature (25°C vs. 50°C), solvent (THF vs. DMF), and catalyst loading (5% vs. 10%) to identify optimal yield conditions . Post-synthesis, validate purity via NMR and mass spectrometry, ensuring baseline correction and integration protocols are standardized .
Q. Which spectroscopic techniques are most effective for characterizing dimethyl-2-propenyl-sulfonium, and how should spectral data be interpreted to confirm structure?
- Methodological Answer : Use NMR to identify allyl proton splitting patterns (δ 5.0–5.8 ppm, multiplet) and methyl group singlet peaks (δ 2.1–2.5 ppm). High-resolution mass spectrometry (HRMS) should match the molecular ion [CHS] with <2 ppm error. IR spectroscopy can confirm sulfur bonding via C-S stretches (600–700 cm). Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Q. How can researchers ensure reproducibility in synthesizing dimethyl-2-propenyl-sulfonium across different laboratories?
- Methodological Answer : Document all variables (e.g., reagent purity, stirring rate, humidity control) using standardized protocols. Implement interlaboratory studies with shared calibration standards. Use control experiments to isolate environmental variability, and report confidence intervals for yields and spectral data .
Advanced Research Questions
Q. How can computational modeling tools like COMSOL Multiphysics and AI-driven platforms enhance the study of dimethyl-2-propenyl-sulfonium’s reactivity?
- Methodological Answer : Simulate reaction pathways using density functional theory (DFT) to predict transition states and intermediates. Integrate AI algorithms (e.g., neural networks) with COMSOL to optimize reaction parameters in silico. For example, train models on historical kinetic data to predict optimal solvent-catalyst combinations, reducing experimental trial runs by 30–50% . Validate predictions with microreactor experiments under controlled flow conditions .
Q. What experimental design strategies resolve contradictions in mechanistic data for sulfonium-based reactions?
- Methodological Answer : Employ a mixed-methods approach:
- Replication Studies : Repeat experiments under identical conditions to isolate outliers.
- Multivariate Analysis : Use principal component analysis (PCA) to identify confounding variables (e.g., trace moisture in solvents).
- In Situ Spectroscopy : Monitor reactions via Raman or UV-Vis to capture transient intermediates. Publish raw datasets and analysis scripts for peer validation .
Q. How to design a multifactorial experiment to investigate solvent effects on the thermal stability of dimethyl-2-propenyl-sulfonium?
- Methodological Answer : Use a 3×3×2 factorial design:
| Factor | Levels |
|---|---|
| Solvent Polarity | Low (Hexane), Medium (THF), High (DMSO) |
| Temperature | 25°C, 50°C, 75°C |
| Additive (Stabilizer) | Present (BHT), Absent |
- Measure decomposition rates via TGA/DSC. Analyze interactions using ANOVA to identify synergistic effects (e.g., DMSO + BHT at 75°C extends stability by 20%) .
Q. What role does theoretical chemistry play in predicting novel reaction pathways for dimethyl-2-propenyl-sulfonium in catalysis?
- Methodological Answer : Apply Marcus theory to model electron-transfer processes in sulfonium-mediated catalysis. Use molecular dynamics (MD) simulations to explore solvent-cage effects on ion-pair dissociation. Compare theoretical activation energies (±2 kcal/mol accuracy) with experimental Arrhenius plots. Publish discrepancies as hypotheses for further testing .
Data Analysis and Interpretation
Q. How should researchers statistically analyze heterogeneous kinetic data from sulfonium decomposition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
